1-Tetradecanol

Description

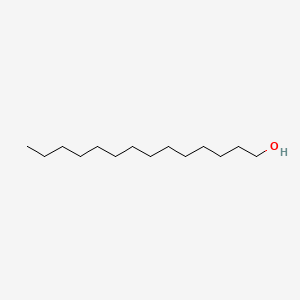

Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.

1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1-tetradecanol, a long-chain fatty alcohol also known as myristyl alcohol. A critical parameter in numerous applications ranging from pharmaceutical formulations to cosmetic preparations, understanding the solubility of this compound in various organic solvents is paramount for process optimization, formulation development, and ensuring product stability. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solvent selection and experimental design.

Core Concepts in this compound Solubility

This compound is a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar fourteen-carbon chain and a polar hydroxyl (-OH) group, dictates its solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting its solubility. The long hydrocarbon tail imparts significant nonpolar character, making it readily soluble in nonpolar organic solvents. The hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar protic solvents.

Multiple sources indicate that this compound is very soluble in ethanol, ether, acetone, benzene, and chloroform.[1][2] It is also described as soluble in diethyl ether and oils.[3][4][5][6] Conversely, it is only slightly soluble in ethanol according to some sources, which may be concentration or temperature-dependent.[3][4][5][6][7][8] Its solubility in water is practically negligible.[3][4][5][6][7][8]

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound in various organic solvents is less commonly available in consolidated forms. The following table summarizes the qualitative solubility information gathered from multiple sources. It is important to note that the term "soluble" can encompass a wide range of concentrations, and for precise formulation work, experimental determination of solubility at the desired temperature is crucial.

| Organic Solvent | Qualitative Solubility |

| Ethanol | Very Soluble / Soluble / Slightly Soluble |

| Diethyl Ether | Soluble / Very Soluble |

| Acetone | Very Soluble |

| Benzene | Very Soluble |

| Chloroform | Very Soluble |

| Methanol | Soluble |

| Oils | Soluble |

This table is a summary of qualitative data and should be used as a general guide. For specific applications, quantitative determination is recommended.

Experimental Protocols for Determining Solubility

Accurate determination of this compound solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined by evaporating the solvent and weighing the residue.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks, each containing a precisely measured volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vessels to prevent solvent evaporation.

-

Place the vessels in a constant temperature water bath or incubator equipped with a shaker.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, cease agitation and allow the vessels to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation or further dissolution.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. The filter and syringe should also be pre-equilibrated at the experimental temperature.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to sublime or decompose.

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Spectroscopic and Chromatographic Methods

For more rapid or higher-throughput solubility screening, spectroscopic or chromatographic methods can be employed. These methods require the development of a calibration curve.

Principle: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The analytical response (e.g., absorbance for UV-Vis spectroscopy or peak area for chromatography) is measured for each standard and plotted against concentration to create a calibration curve. The concentration of this compound in a saturated solution, prepared as described in the gravimetric method, is then determined by measuring its analytical response and interpolating the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method:

-

Instrument and Conditions:

-

An HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a UV chromophore like this compound).

-

A suitable column (e.g., a C18 reversed-phase column).

-

An isocratic mobile phase in which this compound is soluble and provides good peak shape.

-

-

Procedure:

-

Prepare a stock solution of this compound of a known high concentration in the solvent of interest.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Inject each standard onto the HPLC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Prepare a saturated solution of this compound as in the gravimetric method.

-

Filter the supernatant and dilute an aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve, remembering to account for the dilution factor.

-

Visualizing Workflows and Relationships

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

The solubility of this compound in organic solvents is a critical consideration for its effective use in various scientific and industrial applications. While qualitative data provides a useful starting point, for precise and reproducible results, quantitative experimental determination is indispensable. The methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in their work. A thorough understanding and application of these principles will facilitate the development of stable, effective, and optimized formulations and processes.

References

- 1. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. MYRISTYL ALCOHOL (C14) - Ataman Kimya [atamanchemicals.com]

- 4. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [chemeurope.com]

- 7. atamankimya.com [atamankimya.com]

- 8. atamankimya.com [atamankimya.com]

From Acid to Alcohol: A Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-tetradecanol, a valuable fatty alcohol, from myristic acid. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to support research and development in the pharmaceutical and chemical industries. This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature and finds extensive use as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and in the fabrication of temperature-regulated drug release systems.[1][2][3]

Core Synthetic Methodologies

The conversion of myristic acid to this compound is fundamentally a reduction of the carboxylic acid functional group. This transformation can be achieved through two principal methods: catalytic hydrogenation and chemical reduction using hydride reagents.

1. Catalytic Hydrogenation: This is the most common industrial method for producing fatty alcohols.[2] It involves the reaction of myristic acid or its esters with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.

2. Chemical Reduction: This laboratory-scale method utilizes powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), to directly reduce the carboxylic acid.[3][4][5][6][7]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, desired purity, and available equipment. The following table summarizes the key quantitative parameters for the primary methods of this compound synthesis from myristic acid.

| Parameter | Catalytic Hydrogenation | Lithium Aluminum Hydride (LiAlH₄) Reduction |

| Starting Material | Myristic Acid or Myristate Esters | Myristic Acid |

| Primary Reagent | Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Catalysts/Reagents | Copper chromite, Palladium-Tin, Ruthenium complexes | LiAlH₄ in an etheral solvent (e.g., diethyl ether, THF) |

| Reaction Temperature | 200 - 400 °C[8] | Room temperature to reflux |

| Reaction Pressure | 20 - 50 MPa[8] | Atmospheric pressure |

| Reaction Time | Several hours | Typically rapid, from minutes to a few hours |

| Yield | High (often >95%) | Generally high (can exceed 90%) |

| Key Advantages | Cost-effective for large scale, uses readily available H₂ | High yields at ambient pressure, rapid reaction |

| Key Disadvantages | Requires high pressure and temperature equipment, potential for side reactions | Expensive reagent, moisture-sensitive, requires careful handling |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Myristic Acid

This protocol is a general representation of a typical industrial process for the hydrogenation of a fatty acid. Specific conditions may vary based on the catalyst and equipment used.

Materials:

-

Myristic acid

-

Catalyst (e.g., 5% Palladium on Carbon, Copper Chromite)

-

Solvent (e-g., 2-propanol:water mixture)[8]

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure reactor is charged with myristic acid, the catalyst (typically 1-5% by weight of the fatty acid), and the solvent.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[8]

-

The mixture is heated to the target temperature (e.g., 240 °C) with vigorous stirring.[8]

-

The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure (e.g., rotary evaporation).

-

The crude this compound can be further purified by distillation or recrystallization.

Protocol 2: Reduction of Myristic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a common laboratory-scale synthesis of this compound using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric substance that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials:

-

Myristic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry glassware

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Sulfuric acid or hydrochloric acid (for workup)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of myristic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

In a separate flask, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

-

The LiAlH₄ suspension is slowly added to the myristic acid solution via the dropping funnel with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is a hazardous step and should be performed with extreme caution in a fume hood.

-

The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Process and Reaction Diagrams

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.

Caption: Chemical transformation of myristic acid to this compound.

Caption: General experimental workflow for this compound synthesis.

Caption: Logic diagram for selecting a reduction method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 112-72-1 [chemicalbook.com]

- 4. This compound [chemeurope.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 112-72-1,this compound | lookchem [lookchem.com]

- 8. journal.bcrec.id [journal.bcrec.id]

A Comprehensive Technical Guide to 1-Tetradecanol (CAS No. 112-72-1) for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Pharmaceutical Applications, and Experimental Methodologies of Myristyl Alcohol

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It is a versatile compound utilized across various industries, including cosmetics, personal care, and notably, pharmaceuticals.[1][2][3] For researchers, scientists, and drug development professionals, this compound presents a unique set of properties that make it a valuable excipient and a subject of interest in advanced drug delivery systems.[1] This technical guide provides a comprehensive overview of the core properties of this compound, its applications in drug development, and detailed methodologies for key experiments.

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint odor.[4][5] It is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol.[1] These properties, along with its melting point near physiological temperature, are key to its utility in various pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 112-72-1 | [1][2] |

| Molecular Formula | C₁₄H₃₀O | [1][2] |

| Molecular Weight | 214.39 g/mol | [1][2] |

| Appearance | White waxy solid | [1][4] |

| Melting Point | 35-39 °C (95-102 °F) | [1][2] |

| Boiling Point | 289 °C (552 °F) | [1][2] |

| Density | 0.823 g/mL at 25 °C | [1][2] |

| Vapor Pressure | <1 hPa at 20 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in other solvents | Soluble in diethyl ether, slightly soluble in ethanol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 6.03 | [6] |

Applications in Drug Development

The unique physicochemical characteristics of this compound make it a valuable component in a variety of pharmaceutical applications, primarily centered around drug delivery and formulation enhancement.

Phase-Change Material (PCM) for Controlled Drug Release

With a melting point just above physiological body temperature (38-39 °C), this compound is an ideal candidate for temperature-sensitive drug release systems.[7] In this application, a drug is encapsulated within a solid matrix of this compound. When the local temperature rises above its melting point, due to inflammation, external heating, or other stimuli, the matrix melts and releases the encapsulated therapeutic agent.[7] This allows for on-demand drug delivery, which can enhance therapeutic efficacy and reduce systemic side effects.[8]

Permeation Enhancer in Topical and Transdermal Formulations

This compound has been investigated as a skin permeation enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[9][10] Fatty alcohols like myristyl alcohol can disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drugs.[10] This is particularly beneficial for topical formulations where enhanced penetration to the target site is crucial for efficacy. However, it is important to note that myristyl alcohol has also been associated with skin irritation in some studies.[9][10]

Component of Nanoparticle Drug Delivery Systems

This compound is utilized in the fabrication of various nanoparticle-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[11] It can also be used as a core material in gold nanocages for photothermal therapy and controlled drug release.[12][13] In these systems, this compound can act as a solid lipid matrix to encapsulate drugs, offering advantages like improved drug stability, controlled release profiles, and targeted delivery.[11] For instance, in gold nanocages, the this compound core containing a chemotherapeutic agent can be melted using near-infrared (NIR) light, triggering the release of the drug at the tumor site.[13]

Excipient in Oral and Topical Formulations

Beyond advanced drug delivery systems, this compound serves as a conventional excipient in various pharmaceutical dosage forms. It is used as an emollient, thickener, and emulsion stabilizer in creams, lotions, and ointments.[2][3] In oral formulations, it can be used as a binder and filler in tablets and capsules.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound, providing a foundation for researchers to design and execute their studies.

Preparation of a Temperature-Sensitive Drug Release System

This protocol describes the fabrication of a this compound-based matrix for temperature-controlled drug release, adapted from the work of Choi et al. (2010).[7]

Materials:

-

This compound

-

Drug-loaded microparticles (e.g., FITC-dextran encapsulated in gelatin)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Heating apparatus (e.g., hot plate with magnetic stirrer, heating tape)

-

Fluidic device for emulsion generation or a homogenizer

Procedure:

-

Preparation of Drug-Loaded Microparticles: Prepare microparticles containing the desired therapeutic agent using a suitable method, such as emulsion-based techniques. For example, to encapsulate a model drug like FITC-dextran in gelatin, an emulsification method with a homogenizer can be used.[1]

-

Melting and Mixing: Melt the this compound at a temperature above its melting point (e.g., 60 °C). Disperse the drug-loaded microparticles within the molten this compound with continuous stirring to ensure a homogenous mixture.

-

Emulsification:

-

For Beads: Use a fluidic device to generate an oil-in-water emulsion. The molten this compound/microparticle mixture serves as the discontinuous (oil) phase, and an aqueous PVA solution (e.g., 2 wt%) acts as the continuous phase. Maintain the temperature of both phases at 60 °C.[1]

-

For a Bulk Matrix: Pour the molten mixture into a mold of the desired shape and allow it to cool and solidify at room temperature.[2]

-

-

Collection and Washing: Collect the solidified this compound beads or matrix. Wash with deionized water to remove excess PVA and unincorporated materials.

-

Drug Release Study:

-

Place the this compound-based system in a release medium (e.g., phosphate-buffered saline, PBS) at a temperature below the melting point of this compound (e.g., 37 °C) and a temperature above it (e.g., 39-44 °C).[3][7]

-

At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

-

Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative drug release over time.

-

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to evaluate the effect of this compound as a penetration enhancer in a topical formulation.[7]

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., human or animal skin)

-

Topical formulation containing the API and this compound

-

Control formulation (without this compound)

-

Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)

-

Syringe for sample application

-

HPLC or other suitable analytical instrument

Procedure:

-

Skin Preparation: Thaw cryopreserved dermatomed skin at room temperature. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature of the receptor medium at 37 °C to ensure the skin surface is at a physiological temperature (approximately 32 °C).

-

Formulation Application: Apply a finite dose of the topical formulation (with or without this compound) evenly onto the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 10, 12 hours), withdraw samples from the receptor medium and immediately replace with an equal volume of fresh, pre-warmed receptor medium.[7]

-

Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method or another appropriate analytical technique.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp) to evaluate the enhancement effect of this compound.

Visualizations

Temperature-Sensitive Drug Release Workflow

The following diagram illustrates the workflow for fabricating and testing a temperature-sensitive drug release system using this compound as a phase-change material.

Caption: Workflow for a temperature-sensitive drug release system.

In Vitro Skin Permeation Study Workflow

This diagram outlines the key steps involved in conducting an in vitro skin permeation study to assess the efficacy of this compound as a penetration enhancer.

Caption: Workflow for an in vitro skin permeation study.

Conclusion

This compound is a multifaceted fatty alcohol with significant potential in pharmaceutical research and drug development. Its well-defined physicochemical properties, particularly its melting point near human body temperature, make it a key component in innovative drug delivery systems. For researchers and formulation scientists, a thorough understanding of its characteristics and the experimental methodologies for its application is essential for harnessing its full potential in creating effective and advanced therapeutic products. The information and protocols provided in this guide serve as a foundational resource for the exploration and utilization of this compound in a research and development setting.

References

- 1. A Temperature-Sensitive Drug Release System Based on Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 3. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.i3l.ac.id [repository.i3l.ac.id]

- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 6. Gold Nanocages: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Evaluation of transdermal penetration enhancers using a novel skin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. taylorandfrancis.com [taylorandfrancis.com]

1-Tetradecanol melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 1-Tetradecanol

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH. It presents as a white, waxy solid at room temperature and is utilized in various industries, most notably in cosmetics as an emollient, and as an intermediate in the synthesis of surfactants and other chemical products. For researchers, scientists, and drug development professionals, a precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in formulation, synthesis, and quality control. This document provides a comprehensive overview of these key physical constants, including detailed experimental protocols for their determination.

Data Presentation: Physical Constants of this compound

The melting and boiling points of this compound have been determined by various sources. The data is summarized below for easy comparison. Variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Source / Notes |

| Melting Point | 38 | 100 | 311 | [1] |

| 35-39 | 95-102 | 308-312 | Lit. value[2][3][4][5] | |

| 37.7 | 99.7 | 310.85 | [6] | |

| 36-39 | 97-102 | 309-312 | [7] | |

| 39-41 | 102-106 | 312-314 | [8] | |

| 39.5 | 103.1 | 312.65 | [6] | |

| Boiling Point | >260 | >500 | >533 | at 760 mmHg[1] |

| 289 | 552 | 562 | Lit. value, at 760 mmHg[2][3][4][5] | |

| 295.8 | 564.4 | 568.95 | at 760 mmHg[6] | |

| 173 | 343 | 446 | at 20 mmHg[9] | |

| 277-288 | 531-550 | 550-561 | at 1013 hPa[7] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for substance identification and purity assessment. The following are detailed methodologies for these key experiments, based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[7] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.[3][9]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Turn the tube right-side up and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[3][9]

-

Heating:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample rapidly (4-5°C per minute) to get an approximate melting temperature.[9]

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][9]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).[9]

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (completion of melting).[9]

-

The result is reported as a melting range (e.g., 37.5 - 38.5°C). A narrow range (1-2°C) typically indicates a pure substance.

-

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or microburner)

Procedure:

-

Sample Preparation: Gently heat a small amount of this compound until it melts. Using a dropper, add a few drops of the liquid into the small test tube to a depth of about 1.5-2 cm.

-

Assembly:

-

Place the capillary tube, open-end down, into the test tube containing the liquid this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[4]

-

Clamp the Thiele tube to a ring stand and carefully insert the thermometer assembly into the main arm of the tube. The thermometer bulb and sample should be positioned below the side-arm junction.[6] The rubber band must remain above the oil level to prevent it from dissolving or breaking.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.[6] The design of the tube promotes convection currents that ensure uniform heating of the oil.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

-

Observation and Recording:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.[4] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[4][6]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Mandatory Visualization